{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol typically involves the reaction of dithiol compounds with pentylsulfanyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and electronic devices
Mechanism of Action
The mechanism of action of {2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms play a crucial role in its reactivity and ability to form stable complexes with metal ions. These interactions can modulate various biological processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(pentylthio)tetrathiafulvalene: A similar compound with multiple sulfur atoms and pentyl groups.
Bis(pentylsulfanyl)dithiol: Another compound with a similar dithiol structure and pentylsulfanyl groups
Uniqueness
{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol is unique due to its specific arrangement of sulfur atoms and the presence of a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
887511-38-8 |
---|---|
Molecular Formula |
C17H26OS6 |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
[2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiol-4-yl]methanol |
InChI |
InChI=1S/C17H26OS6/c1-3-5-7-9-19-14-15(20-10-8-6-4-2)24-17(23-14)16-21-12-13(11-18)22-16/h12,18H,3-11H2,1-2H3 |
InChI Key |
CHLZLXZHVWPQHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=C(SC(=C2SC=C(S2)CO)S1)SCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.